L-Phenylalanyl-L-histidyl-L-leucine
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Overview
Description
N-(N-L-Phenylalanyl-L-histidyl)-L-leucine is a synthetic peptide compound composed of three amino acids: phenylalanine, histidine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-L-Phenylalanyl-L-histidyl)-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of N-(N-L-Phenylalanyl-L-histidyl)-L-leucine may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(N-L-Phenylalanyl-L-histidyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may yield 2-oxo-histidine, while reduction of peptide bonds can lead to the formation of smaller peptide fragments.
Scientific Research Applications
N-(N-L-Phenylalanyl-L-histidyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific physiological effects.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-(N-L-Phenylalanyl-L-histidyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(N-L-Phenylalanyl-L-histidyl)-L-valine
- N-(N-L-Phenylalanyl-L-histidyl)-L-isoleucine
- N-(N-L-Phenylalanyl-L-histidyl)-L-methionine
Uniqueness
N-(N-L-Phenylalanyl-L-histidyl)-L-leucine is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.
Properties
CAS No. |
28607-51-4 |
---|---|
Molecular Formula |
C21H29N5O4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H29N5O4/c1-13(2)8-18(21(29)30)26-20(28)17(10-15-11-23-12-24-15)25-19(27)16(22)9-14-6-4-3-5-7-14/h3-7,11-13,16-18H,8-10,22H2,1-2H3,(H,23,24)(H,25,27)(H,26,28)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI Key |
VADLTGVIOIOKGM-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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